Nitric acid, zinc salt, tetrahydrate (8CI,9CI)

Vue d'ensemble

Description

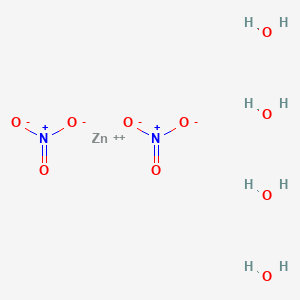

Zinc nitrate tetrahydrate is an inorganic chemical compound with the formula Zn(NO₃)₂·4H₂O. It is a colorless, crystalline salt that is highly deliquescent, meaning it can absorb moisture from the air and dissolve in it. This compound is typically encountered in its hydrated form and is soluble in both water and alcohol .

Méthodes De Préparation

Zinc nitrate tetrahydrate can be synthesized through several methods:

-

Dissolution of Zinc Metal or Zinc Oxide: : Zinc nitrate is usually prepared by dissolving zinc metal or zinc oxide in nitric acid: [ \text{Zn} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2 ] [ \text{ZnO} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2\text{O} ] These reactions are accompanied by the hydration of zinc nitrate .

-

Reaction with Anhydrous Zinc Chloride: : The anhydrous salt can be prepared by reacting anhydrous zinc chloride with nitrogen dioxide: [ \text{ZnCl}_2 + 4 \text{NO}_2 \rightarrow \text{Zn(NO}_3\text{)}_2 + 2 \text{NOCl} ]

Analyse Des Réactions Chimiques

Zinc nitrate tetrahydrate undergoes various chemical reactions:

Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen[ 2 \text{Zn(NO}_3\text{)}_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 ]

Reaction with Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate.

Reaction with Bases: It reacts with bases to form zinc hydroxide[ \text{Zn(NO}_3\text{)}_2 + 2 \text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2 \text{NaNO}_3 ]

Reaction with Sodium Carbonate: It reacts with sodium carbonate to form zinc carbonate[ \text{Zn(NO}_3\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{ZnCO}_3 + 2 \text{NaNO}_3 ]

Applications De Recherche Scientifique

Coordination Chemistry

Zinc nitrate tetrahydrate serves as a precursor in the synthesis of coordination polymers. These materials are significant due to their unique structural properties and potential applications in catalysis and gas storage.

Case Study : A study demonstrated the formation of a metal-organic framework (MOF) using zinc nitrate tetrahydrate, which exhibited high surface area and adsorption capacity for gases like carbon dioxide and methane .

Nanomaterials Synthesis

The controlled thermal decomposition of zinc nitrate tetrahydrate leads to the generation of zinc oxide nanoparticles. These nanoparticles have applications in electronics, photonics, and as catalysts.

Table 1: Properties of Zinc Oxide Nanoparticles Synthesized from Zinc Nitrate Tetrahydrate

| Property | Value |

|---|---|

| Particle Size | 10-50 nm |

| Surface Area | 50-100 m²/g |

| Band Gap Energy | 3.37 eV |

| Photocatalytic Activity | High |

Agricultural Uses

Zinc nitrate tetrahydrate is utilized as a micronutrient fertilizer in agriculture. Zinc is essential for plant growth, and its deficiency can lead to reduced crop yields.

Case Study : Research conducted on maize crops showed that application of zinc nitrate tetrahydrate significantly improved plant height and grain yield compared to untreated controls .

Dyeing and Mordanting

In textile chemistry, zinc nitrate tetrahydrate acts as a mordant in dyeing processes. It helps fix dyes to fabrics, enhancing color retention.

Example Reaction :This reaction illustrates how zinc carbonate precipitates when sodium carbonate is added to a solution of zinc nitrate.

Water Treatment

Zinc nitrate tetrahydrate has been explored for use in water treatment processes, particularly for removing heavy metals from wastewater. Its ability to form complexes with various contaminants makes it an effective agent in purification systems.

Pharmaceuticals

In pharmaceutical formulations, zinc nitrate tetrahydrate can be used as an ingredient in topical treatments due to its antimicrobial properties.

Mécanisme D'action

The mechanism of action of zinc nitrate tetrahydrate primarily involves its decomposition to zinc oxide. Zinc oxide nanoparticles exhibit photocatalytic activity by generating reactive oxygen species (ROS) under UV light, which can degrade organic pollutants. The zinc ions (Zn²⁺) released from zinc nitrate can also interact with various biological molecules, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Zinc nitrate tetrahydrate can be compared with other zinc salts such as:

Zinc Sulfate (ZnSO₄): Unlike zinc nitrate, zinc sulfate is commonly used in agriculture as a micronutrient.

Zinc Chloride (ZnCl₂): Zinc chloride is used in various industrial applications, including as a flux in soldering.

Cadmium Nitrate (Cd(NO₃)₂): Cadmium nitrate is similar in structure but is highly toxic and used in specialized applications.

Zinc nitrate tetrahydrate is unique due to its high solubility in water and alcohol, and its ability to form various zinc oxide structures upon decomposition.

Activité Biologique

Nitric acid, zinc salt, tetrahydrate (also known as zinc nitrate tetrahydrate) is a compound with notable applications in various fields, including agriculture and medicine. Its biological activity stems from the properties of both the zinc ion and the nitrate group. This article aims to summarize the biological activities associated with this compound, focusing on its toxicity, therapeutic potential, and mechanisms of action.

- Chemical Formula : Zn(NO₃)₂·4H₂O

- Molecular Weight : 297.49 g/mol

- CAS Number : 10196-18-6

1. Toxicity

Zinc nitrate tetrahydrate exhibits moderate acute toxicity. In studies involving Wistar rats, the median lethal dose (LD50) was found to be between 300 and 2000 mg/kg body weight when administered orally . The compound can cause various clinical signs, including gastrointestinal distress and dermal irritation upon exposure.

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | 300-2000 | Gastrointestinal distress |

| Dermal | >2000 | Low acute toxicity observed |

| Inhalation | Not established | No significant changes noted in pulmonary function |

The biological activity of zinc salts often involves their interaction with cellular processes. Zinc ions play a crucial role in various enzymatic reactions and are essential for maintaining cellular homeostasis. The presence of nitrate can enhance oxidative stress due to its potential to generate reactive nitrogen species (RNS), which can interact with biomolecules such as proteins and lipids .

- Oxidative Stress : Zinc nitrate can induce oxidative stress through the generation of free radicals, which may lead to cellular damage.

- Enzymatic Activity : Zinc is a cofactor for numerous enzymes, influencing metabolic pathways and signaling cascades.

3. Therapeutic Potential

Zinc salts have been studied for their potential therapeutic effects in various conditions:

- Antimicrobial Activity : Zinc nitrate has shown antimicrobial properties against certain bacteria and fungi, suggesting its potential use in treating infections .

- Anti-inflammatory Effects : Some studies indicate that zinc compounds can modulate inflammatory responses, which may be beneficial in conditions like arthritis .

- Wound Healing : Zinc is known for its role in skin health and wound healing processes, making zinc nitrate a candidate for topical formulations aimed at promoting skin repair.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of zinc nitrate against Staphylococcus aureus and Escherichia coli. Results indicated that zinc nitrate exhibited significant inhibitory effects on bacterial growth, particularly at higher concentrations. This suggests its potential application in disinfectants or antiseptic formulations.

Case Study 2: Wound Healing

Research involving diabetic rats demonstrated that topical application of zinc nitrate accelerated wound healing compared to controls. Histological analysis revealed enhanced collagen deposition and reduced inflammation in treated wounds, highlighting its therapeutic benefits in skin repair.

Propriétés

IUPAC Name |

zinc;dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H2O.Zn/c2*2-1(3)4;;;;;/h;;4*1H2;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYBRCJPMDQKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O10Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724844 | |

| Record name | Zinc nitrate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19154-63-3 | |

| Record name | Zinc nitrate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, zinc salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of zinc nitrate tetrahydrate?

A1: The molecular formula of zinc nitrate tetrahydrate is Zn(NO3)2•4H2O. Its molecular weight is 297.49 g/mol.

Q2: Is there any spectroscopic data available for zinc nitrate tetrahydrate?

A2: While the provided research papers primarily focus on the application of zinc nitrate tetrahydrate as a precursor for ZnO nanostructures, techniques like FTIR are used to confirm the formation of Zn-O bonds. [] Further spectroscopic investigations are needed to comprehensively characterize the compound.

Q3: What happens when zinc nitrate tetrahydrate is heated?

A3: Upon heating, zinc nitrate tetrahydrate undergoes dehydration, losing its water molecules. Further heating leads to decomposition, forming zinc oxide (ZnO), nitrogen oxides, and oxygen. []

Q4: How is zinc nitrate tetrahydrate used in material science?

A4: Zinc nitrate tetrahydrate is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. It decomposes upon heating to form ZnO, making it valuable in various applications. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What types of ZnO nanostructures can be synthesized using zinc nitrate tetrahydrate?

A5: Research demonstrates the successful synthesis of various ZnO nanostructures using zinc nitrate tetrahydrate, including nanorods, [, , , , , , , , , , , , ] nanoflowers, [, , , ] nanosheets, [] and nanonails. []

Q6: What methods are employed to synthesize ZnO nanostructures using zinc nitrate tetrahydrate?

A6: Common synthesis methods utilizing zinc nitrate tetrahydrate include hydrothermal, [, , , , , , , , , , , , , , , , ] sol-gel, [, , , ] precipitation, [, ] and chemical bath deposition. [, , , , , , , ]

Q7: What factors influence the morphology of ZnO nanostructures synthesized using zinc nitrate tetrahydrate?

A7: Several factors influence the final morphology, including precursor concentration, [, , , , , , , , , ] reaction temperature, [, , , , , , , , , , , , , , , , ] pH, [, ] reaction time, [, , , , , , , , , , , , , , , , ] the presence of capping agents, [, ] and the type of substrate used for growth. [, , ]

Q8: What are the potential applications of ZnO nanostructures derived from zinc nitrate tetrahydrate?

A8: ZnO nanostructures demonstrate promising potential for various applications, including:

- Photoanode materials in dye-sensitized solar cells (DSSCs): ZnO nanostructures with high surface area and improved light scattering enhance the efficiency of DSSCs. [, , , ]

- Gas sensors: The high surface area and unique electrical properties of ZnO nanostructures enable sensitive gas detection. [, , , ]

- Transparent heaters: The combination of optical transparency and electrical conductivity makes ZnO nanostructures suitable for transparent heater applications. [, ]

- Photocatalysts: ZnO nanostructures exhibit photocatalytic activity, making them effective in degrading organic pollutants like dyes. [, ]

- Piezoelectric nanogenerators: The piezoelectric properties of ZnO nanostructures can be harnessed for energy harvesting devices. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.